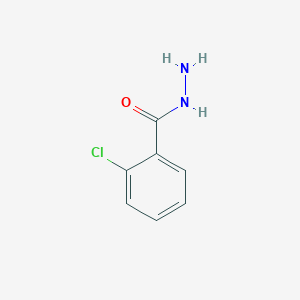

2-Chlorobenzohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522531. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chlorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPNLSKVTKSSTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206882 | |

| Record name | 2-Chlorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5814-05-1 | |

| Record name | 2-Chlorobenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5814-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorobenzohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005814051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5814-05-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chlorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROBENZOHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T829N5VTX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chlorobenzohydrazide: Chemical Properties, Structure, and Applications

This guide provides a comprehensive technical overview of 2-Chlorobenzohydrazide, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, molecular structure, synthesis protocols, and its role as a scaffold in the creation of novel therapeutic agents.

Introduction: The Significance of the Hydrazide Moiety

Hydrazides are a class of organic compounds that have garnered substantial attention in medicinal chemistry.[1][2] Their unique structural features and reactivity make them valuable precursors for the synthesis of a wide array of heterocyclic compounds and other derivatives with diverse biological activities.[1] this compound, in particular, serves as a crucial building block, combining the reactivity of the hydrazide group with the specific electronic and steric properties imparted by the ortho-chlorinated phenyl ring. This substitution pattern can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, making it a valuable tool for medicinal chemists.

Molecular Structure and Chemical Properties

This compound is a white to light cream crystalline solid.[3] Its chemical structure consists of a 2-chlorophenyl group attached to a hydrazide moiety (-CONHNH2).

Chemical Structure:

Caption: 2D structure of this compound.

The crystal structure of this compound has been determined by X-ray crystallography, revealing that the molecules form polymeric chains linked by hydrogen bonding.[3] This intermolecular interaction plays a significant role in its crystal packing arrangement.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₂O | [4] |

| Molecular Weight | 170.59 g/mol | [4] |

| CAS Number | 5814-05-1 | [4] |

| Appearance | White to slightly beige crystalline powder | [5] |

| Melting Point | 113-118 °C | [5] |

| Boiling Point | 345.4 °C at 760 mmHg | [5] |

| Solubility | Sparingly soluble in water | |

| IUPAC Name | This compound | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a 2-chlorobenzoic acid derivative with hydrazine hydrate. Two common starting materials are methyl 2-chlorobenzoate and 2-chlorobenzoyl chloride. The latter is often preferred for its higher reactivity.

Synthesis from Methyl 2-Chlorobenzoate

This method involves the hydrazinolysis of the corresponding ester.

Caption: Synthetic workflow from methyl 2-chlorobenzoate.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-chlorobenzoate (1 equivalent) in absolute ethanol.

-

Add hydrazine hydrate (1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution as a white solid.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Synthesis from 2-Chlorobenzoyl Chloride

This method is generally faster due to the high reactivity of the acid chloride.

Caption: Synthetic workflow from 2-chlorobenzoyl chloride.

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve hydrazine hydrate (1.2 equivalents) in toluene.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add a solution of 2-chlorobenzoyl chloride (1 equivalent) in toluene dropwise from the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The precipitated product is collected by filtration.

-

Wash the solid with water to remove any hydrazine hydrochloride.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Spectroscopic Characterization

The structure of this compound is confirmed through various spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

The NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic Protons | 7.3 - 7.8 | Multiplet | Ar-H |

| NH Proton | ~9.5 | Singlet (broad) | -CONH- |

| NH₂ Protons | ~4.5 | Singlet (broad) | -NH₂ |

| ¹³C NMR | Chemical Shift (ppm) | Assignment | |

| Carbonyl Carbon | ~165 | C=O | |

| Aromatic Carbons | 127 - 132 | Ar-C |

Note: Actual chemical shifts may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the functional groups present in the molecule.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 3400 | N-H stretching | -NH₂ |

| 3200 - 3300 | N-H stretching | -CONH- |

| 1640 - 1680 | C=O stretching (Amide I) | Carbonyl |

| 1580 - 1620 | N-H bending (Amide II) | Amide |

| 750 - 770 | C-Cl stretching | Aryl-Cl |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 170 and a characteristic M+2 peak at m/z 172 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a chlorine atom.[3]

Plausible Fragmentation Pattern:

The primary fragmentation would likely involve the cleavage of the N-N bond and the C-N bond, leading to the formation of the 2-chlorobenzoyl cation (m/z 139) as a major fragment.

Caption: Plausible mass fragmentation pathway.

Applications in Medicinal Chemistry

This compound is a valuable starting material for the synthesis of various biologically active compounds, including those with antimicrobial and anticancer properties.[3] The hydrazide moiety can readily react with aldehydes and ketones to form hydrazones, which are known to exhibit a wide range of pharmacological activities.[6]

Synthesis of Bioactive Hydrazones

A common application is the condensation reaction of this compound with various substituted aldehydes to generate a library of hydrazone derivatives for biological screening.

Example: Synthesis of a Schiff Base Derivative

Caption: General synthesis of Schiff base derivatives.

These derivatives have been investigated for their potential as antibacterial, antifungal, and anticancer agents.[6] The nature of the 'R' group on the aldehyde can be systematically varied to explore structure-activity relationships (SAR) and optimize the biological activity.

Safety and Handling

This compound is classified as a skin irritant and can cause serious eye irritation.[4] It may also cause respiratory irritation.[4] Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

Conclusion

This compound is a fundamentally important chemical intermediate with a well-defined structure and accessible synthetic routes. Its utility in the construction of diverse and biologically relevant molecules, particularly through the formation of hydrazone linkages, ensures its continued importance in the fields of medicinal chemistry and drug discovery. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers aiming to leverage this versatile scaffold in the development of new therapeutic agents.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 79883, this compound. [Link].

-

ResearchGate. (PDF) Synthesis, Characterization and X-Ray Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides. [Link].

-

ChemBK. 2-Chlorobenzhydrazide. [Link].

-

NIST. 2-Chlorobenzoic acid hydrazide. [Link].

-

The Pharma Innovation Journal. Benzohydrazides: As potential bio-active agents. [Link].

-

PubMed Central. Biological Activities of Hydrazone Derivatives. [Link].

-

ResearchGate. FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. The 1... [Link].

-

YouTube. Mass Spectrometry Fragmentation Part 1. [Link].

-

Chemguide. mass spectra - fragmentation patterns. [Link].

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link].

-

PubMed Central. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link].

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link].

-

The Royal Society of Chemistry. Supplementary Information. [Link].

-

Chegg.com. Solved 1H and 13C NMR spectra of both products from this | Chegg.com. [Link].

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link].

-

PubMed. A review on biological activities and chemical synthesis of hydrazide derivatives. [Link].

- Google Patents. CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester. .

-

ResearchGate. FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand. [Link].

-

ResearchGate. FTIR spectrum of 2-chlorobenzaldehyde. [Link].

-

Innovatech Labs. FTIR Analysis Beginner's Guide: Interpreting Results. [Link].

-

Jurnal UPI. How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. [Link].

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link].

-

Organic Syntheses Procedure. Benzoyl chloride, o-chloro. [Link].

-

MDPI. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. [Link].

-

MDPI. Special Issue “Development and Synthesis of Biologically Active Compounds”. [Link].

-

PubMed Central. Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. [Link].

-

PubMed Central. Design, synthesis, characterization, biological investigation and docking studies of newly synthesized sulphonyl hydrazide and their derivatives. [Link].

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chlorobenzoic acid hydrazide [webbook.nist.gov]

- 4. This compound | C7H7ClN2O | CID 79883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Solved 1H and 13C NMR spectra of both products from this | Chegg.com [chegg.com]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 2-Chlorobenzohydrazide from 2-Chlorobenzoic Acid

Abstract: This technical guide provides a detailed, in-depth exploration of the two-step synthesis of 2-Chlorobenzohydrazide, a valuable building block in medicinal chemistry and drug development, starting from 2-chlorobenzoic acid. The synthesis involves an initial acid-catalyzed Fischer esterification to form the intermediate, Methyl 2-chlorobenzoate, followed by a nucleophilic acyl substitution via hydrazinolysis to yield the final product. This document furnishes researchers, scientists, and drug development professionals with a robust framework, encompassing not only step-by-step experimental protocols but also the underlying mechanistic principles and field-proven insights that govern the experimental choices. All protocols are designed to be self-validating systems, supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction

Benzohydrazides and their derivatives are a cornerstone in the synthesis of various heterocyclic compounds and serve as critical pharmacophores in a multitude of therapeutic agents. Their utility stems from their versatile chemical reactivity, allowing for the construction of complex molecular architectures. This compound, in particular, is a key precursor for pharmaceuticals and other biologically active molecules. Its synthesis from the readily available and cost-effective starting material, 2-chlorobenzoic acid, is a fundamental transformation of significant interest to the scientific community. This guide elucidates an efficient and reliable pathway for this synthesis.

Overall Synthetic Strategy

The conversion of 2-chlorobenzoic acid to this compound is most effectively achieved through a two-step process. This strategy circumvents the direct reaction of the carboxylic acid with hydrazine, which can be problematic, and instead proceeds through a more reactive ester intermediate.

-

Step 1: Fischer Esterification. The starting material, 2-chlorobenzoic acid, is converted to its corresponding methyl ester, Methyl 2-chlorobenzoate. This is an acid-catalyzed reaction using an excess of methanol.

-

Step 2: Hydrazinolysis. The purified Methyl 2-chlorobenzoate is then reacted with hydrazine hydrate. In this step, the hydrazine acts as a potent nucleophile, displacing the methoxy group to form the stable this compound.

The entire workflow is depicted below.

Part I: Acid-Catalyzed Esterification of 2-Chlorobenzoic Acid

The first stage of the synthesis focuses on the conversion of a carboxylic acid to an ester, a classic transformation known as the Fischer-Speier esterification.[1][2]

Principle and Mechanism

Fischer esterification is an equilibrium-controlled, acid-catalyzed reaction.[1] The mechanism involves several key steps:

-

Protonation of the Carbonyl: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid. This significantly increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group facilitates the elimination of a water molecule, reforming the carbonyl group and generating a protonated ester.

-

Deprotonation: The protonated ester is deprotonated (typically by the alcohol solvent or the conjugate base of the catalyst) to yield the final ester product and regenerate the acid catalyst.

Experimental Protocol: Synthesis of Methyl 2-Chlorobenzoate

Materials:

-

2-Chlorobenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated, 98%)

-

Sodium bicarbonate (saturated aqueous solution)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chlorobenzoic acid (15.6 g, 0.1 mol).

-

Reagent Addition: Add 100 mL of anhydrous methanol to the flask. Stir the mixture until the acid is partially dissolved.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (3 mL) to the stirring mixture. The addition is exothermic and should be done with caution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of cold water.

-

Neutralization: Transfer the mixture to a separatory funnel. Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate in small portions until effervescence ceases.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting oil is Methyl 2-chlorobenzoate.[4]

Field-Proven Insights & Rationale

-

Excess Methanol: The reaction is an equilibrium.[1] According to Le Châtelier's principle, using a large excess of one reactant (methanol, which also serves as the solvent) drives the equilibrium towards the formation of the ester product, maximizing the yield.

-

Acid Catalyst: The reaction is exceedingly slow without a strong acid catalyst. Sulfuric acid serves not only to protonate the carbonyl but also acts as a dehydrating agent, sequestering the water produced and further pushing the equilibrium to the right.[1]

-

Reflux Conditions: Heating the reaction to the boiling point of the solvent (methanol) increases the rate of reaction, allowing the equilibrium to be reached in a reasonable timeframe.

Part II: Hydrazinolysis of Methyl 2-Chlorobenzoate

The second and final stage involves the conversion of the synthesized ester into the desired hydrazide. This is a robust and high-yielding reaction.

Principle and Mechanism

Hydrazinolysis is a form of aminolysis where hydrazine (N₂H₄), a powerful alpha-effect nucleophile, attacks the electrophilic carbonyl carbon of the ester. The mechanism is a straightforward nucleophilic acyl substitution:

-

Nucleophilic Attack: The terminal nitrogen atom of hydrazine attacks the carbonyl carbon of Methyl 2-chlorobenzoate, breaking the C=O pi bond and forming a tetrahedral intermediate.

-

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group.

-

Proton Transfer: The methoxide ion, a strong base, deprotonates the positively charged nitrogen, yielding the final this compound product and a molecule of methanol.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl 2-chlorobenzoate

-

Hydrazine hydrate (80% solution)

-

Ethanol (95%)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Büchner funnel.

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve Methyl 2-chlorobenzoate (17.0 g, 0.1 mol) in 50 mL of ethanol.

-

Reagent Addition: To the stirring solution, add hydrazine hydrate (10 mL, ~0.2 mol) dropwise.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 3-5 hours. The reaction progress can be monitored by TLC.

-

Product Isolation: After the reaction is complete, cool the flask first to room temperature and then in an ice bath for 30 minutes. The product, this compound, will precipitate as a white solid.[5]

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting material or impurities.

-

Drying: Dry the collected white crystalline solid in a vacuum oven at 50-60 °C to a constant weight.

Field-Proven Insights & Rationale

-

Choice of Hydrazine: Hydrazine hydrate is used as it is a more stable and less hazardous form than anhydrous hydrazine.[6] A molar excess is used to ensure the complete conversion of the ester.

-

Solvent: Ethanol is an excellent solvent for both the ester and hydrazine hydrate, creating a homogeneous reaction mixture. It is also easy to remove during work-up.

-

Purification by Precipitation: this compound has limited solubility in cold ethanol, while the starting ester and byproducts are more soluble. This difference allows for a simple and effective purification by cooling and filtration, often yielding a product of high purity without the need for column chromatography.

Material Properties and Reaction Data Summary

For successful synthesis, understanding the properties of the involved chemical species is paramount.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Formula | Molar Mass ( g/mol ) | Appearance | Melting/Boiling Point (°C) |

| 2-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | White solid | 142 °C |

| Methyl 2-chlorobenzoate | C₈H₇ClO₂ | 170.59 | Colorless liquid | 86-88 °C / 2.5 mmHg |

| This compound | C₇H₇ClN₂O | 170.60 | White crystalline powder | 113-118 °C |

Data sourced from references[5][7].

Table 2: Summary of Reaction Conditions and Expected Yields

| Reaction Stage | Key Reagents | Solvent | Temperature | Typical Yield |

| Esterification | H₂SO₄ (cat.) | Methanol | Reflux (~65 °C) | > 90% |

| Hydrazinolysis | Hydrazine Hydrate | Ethanol | Reflux (~78 °C) | > 85% |

Safety Precautions

-

2-Chlorobenzoic Acid: Corrosive and an irritant. Avoid inhalation and contact with skin and eyes.

-

Concentrated Sulfuric Acid: Extremely corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Methanol & Ethanol: Flammable liquids. Ensure all heating is performed using a heating mantle and that no open flames are present.

-

Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen.[6] All manipulations must be conducted in a well-ventilated fume hood. Avoid contact with skin and inhalation of vapors.

Conclusion

The synthesis of this compound from 2-chlorobenzoic acid is a reliable and efficient two-step process that is well-suited for laboratory and potential scale-up applications. By employing a Fischer esterification followed by hydrazinolysis, the target molecule can be obtained in high yield and purity. This guide provides the necessary mechanistic understanding and detailed protocols to empower researchers to successfully perform this valuable chemical transformation.

References

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

PubChem. Methyl 2-chlorobenzoate | C8H7ClO2 | CID 11895. [Link]

-

NIST WebBook. Benzoic acid, 2-chloro-, methyl ester. [Link]

-

Roberts, I., & Urey, H. C. (1938). A Study of the Esterification of Benzoic Acid with Methyl Alcohol Using Isotopic Oxygen. Journal of the American Chemical Society, 60(10), 2391–2393. [Link]

-

The Royal Society of Chemistry. 2-chlorobenzoic acid - Supplementary Information. [Link]

-

PrepChem.com. Synthesis of m-chlorobenzoic acid. [Link]

-

Reynolds, J. D. (2014). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). YouTube. [Link]

-

Professor Heath's Chemistry Channel. (2012). Organic Mechanism Fischer Esterification 004. YouTube. [Link]

-

NIST WebBook. Benzoic acid, 2-chloro-, methyl ester - IR Spectrum. [Link]

-

NIST WebBook. 2-Chlorobenzoic acid hydrazide. [Link]

-

NIST WebBook. 2-Chlorobenzoic acid hydrazide - Condensed phase thermochemistry data. [Link]

-

PubChem. This compound | C7H7ClN2O | CID 79883. [Link]

-

ChemBK. 2-Chlorobenzhydrazide. [Link]

-

Wikipedia. 2-Chlorobenzoic acid. [Link]

- Google Patents. EP0626379B1 - Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole.

-

Organic Syntheses. Procedure for the Synthesis of (E)-(2-Chlorobenzylidene)hydrazine. [Link]

-

Damdoom, W. K. (2020). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate. [Link]

- Google Patents. CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole.

Sources

A Comprehensive Technical Guide to the Organic Solvent Solubility of 2-Chlorobenzohydrazide

Abstract: 2-Chlorobenzohydrazide (C₇H₇ClN₂O) is a key chemical intermediate with applications in the synthesis of pharmaceuticals and agrochemicals, and it has been investigated for its own potential biological activities.[1] The solubility of this compound in organic solvents is a fundamental physical property that dictates its utility in synthesis, purification, crystallization, and formulation development.[2][3] Poorly soluble compounds can significantly hinder drug discovery and development, impacting everything from reaction kinetics to final product bioavailability.[4] This in-depth technical guide provides a comprehensive overview of the solubility of this compound, grounded in physicochemical principles. It details authoritative, field-proven methodologies for experimental solubility determination, outlines thermodynamic models for data correlation, and discusses the structural characteristics of the molecule that govern its dissolution behavior. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this compound for process optimization and product development.

Introduction: The Critical Role of Solubility

In the landscape of pharmaceutical and chemical development, solubility is not merely a physical constant but a critical determinant of a compound's viability.[2] For a molecule like this compound, which serves as a building block in more complex active pharmaceutical ingredients (APIs), understanding its behavior in various solvents is paramount. Solubility data informs crucial decisions at every stage of development, from selecting an appropriate reaction medium to designing efficient crystallization processes for purification and particle size control.[3][5]

More than 40% of new chemical entities are poorly soluble in water, a challenge that often extends to organic solvents, complicating formulation and potentially leading to inadequate bioavailability.[6] Therefore, a thorough characterization of a compound's solubility profile across a range of solvents is an indispensable step in risk mitigation and process development. This guide provides the theoretical foundation and practical methodologies required to expertly assess and interpret the solubility of this compound.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters for this compound are summarized in Table 1. The presence of a benzene ring, a chlorine atom, and a hydrazide functional group creates a molecule with distinct regions of varying polarity, capable of participating in multiple types of intermolecular interactions.[1] The hydrazide group is of particular importance, as it contains two hydrogen bond donor sites (the two hydrogens on the terminal nitrogen) and two potential hydrogen bond acceptor sites (the carbonyl oxygen and the adjacent nitrogen).[7]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇ClN₂O | [8][9] |

| Molecular Weight | 170.60 g/mol | [10][11] |

| Appearance | White to light cream crystalline powder/solid | [1][7][8] |

| Melting Point | 113-118 °C | [8] |

| Hydrogen Bond Donor Count | 2 | [7] |

| Hydrogen Bond Acceptor Count | 2 | [7] |

| Topological Polar Surface Area | 55.1 Ų | [7] |

| logP (calculated) | 0.14 | [7] |

| CAS Registry Number | 5814-05-1 | [9][10] |

Theoretical Principles of Dissolution

The process of dissolving a crystalline solid like this compound in a solvent is a thermodynamic process governed by two main energetic factors: the energy required to break the solute-solute and solvent-solvent interactions, and the energy released upon the formation of new solute-solvent interactions.

-

Crystal Lattice Energy: The crystal structure of this compound reveals that molecules are linked into polymeric chains by intermolecular N—H···O and N—H···N hydrogen bonds.[1][12] This ordered, hydrogen-bonded network results in a significant crystal lattice energy that must be overcome by the solvent for dissolution to occur. The stability of this crystal form is a critical factor influencing its solubility.[3]

-

Solute-Solvent Interactions: Based on the principle of "like dissolves like," solvents that can effectively interact with the functional groups of this compound will be more effective at dissolving it.

-

Polar Protic Solvents (e.g., methanol, ethanol) can act as both hydrogen bond donors and acceptors, allowing them to interact favorably with the hydrazide moiety.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone) can act as hydrogen bond acceptors, interacting with the N-H groups of the hydrazide.

-

Non-Polar Solvents (e.g., hexane, toluene) are expected to be poor solvents, as they cannot form strong interactions with the polar hydrazide group to overcome the crystal lattice energy.

-

The interplay between these factors determines the extent of solubility.

Sources

- 1. Buy this compound | 5814-05-1 [smolecule.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. syrris.com [syrris.com]

- 4. ucd.ie [ucd.ie]

- 5. crystallizationsystems.com [crystallizationsystems.com]

- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. chembk.com [chembk.com]

- 9. This compound | C7H7ClN2O | CID 79883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Chlorobenzoic acid hydrazide [webbook.nist.gov]

- 11. 2-Chlorobenzoic acid hydrazide [webbook.nist.gov]

- 12. 2-Chlorobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 2-Chlorobenzohydrazide: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzohydrazide (C₇H₇ClN₂O) is a key chemical intermediate in the synthesis of a variety of biologically active compounds, including potential antimicrobial and antitubercular agents. A thorough understanding of its molecular structure is paramount for its application in drug design and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful toolkit for elucidating the intricate structural details of this molecule. This guide offers a comprehensive analysis of the spectroscopic data of this compound, providing researchers with the fundamental knowledge to confidently identify and characterize this compound.

Molecular Structure and Spectroscopic Overview

The structural integrity of this compound is confirmed through a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule's connectivity and functional groups.

Caption: 2D Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring environments in a molecule.

Data Summary

| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1 | ~7.8-7.4 | Multiplet | 4H | Ar-H |

| 2 | ~8.0 | Singlet (broad) | 1H | -CO-NH - |

| 3 | ~4.6 | Singlet (broad) | 2H | -NH₂ |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by three main regions. A complex multiplet observed in the aromatic region (δ 7.4-7.8 ppm) is indicative of the four protons on the substituted benzene ring. The deshielding of these protons is a result of the electron-withdrawing effects of both the chlorine atom and the hydrazide group.

A broad singlet at approximately 8.0 ppm corresponds to the amide proton (-CO-NH-). Its broadness is a consequence of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. The two protons of the terminal amine group (-NH₂) typically appear as another broad singlet around 4.6 ppm. The protons on the nitrogen atoms are exchangeable, and their signals may broaden or even disappear upon addition of D₂O.

Experimental Protocol: ¹H NMR Spectroscopy

A robust protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.

Caption: Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments within the molecule.

Data Summary

| Peak | Chemical Shift (δ) ppm | Assignment |

| 1 | ~165 | C =O (Amide carbonyl) |

| 2 | ~132 | Ar-C -Cl |

| 3 | ~131 | Ar-C -CO |

| 4 | ~130-127 | Ar-C H |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound displays a characteristic signal for the carbonyl carbon of the amide group at approximately 165 ppm. The aromatic region shows several signals between 127 and 132 ppm. The carbon atom attached to the chlorine (C-Cl) and the carbon atom attached to the carbonyl group (C-CO) are typically found at the downfield end of this range due to the electron-withdrawing nature of their substituents. The remaining four aromatic carbons (C-H) resonate in the more upfield portion of this region.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Data Summary

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300-3400 | Strong, Broad | N-H stretching (hydrazide) |

| 3000-3100 | Medium | Aromatic C-H stretching |

| ~1640 | Strong | C=O stretching (Amide I band) |

| ~1600, ~1470 | Medium | Aromatic C=C stretching |

| ~1530 | Medium | N-H bending (Amide II band) |

| ~750 | Strong | C-Cl stretching |

Interpretation of the IR Spectrum

The IR spectrum of this compound provides clear evidence for its key functional groups. The broad and strong absorption band in the 3300-3400 cm⁻¹ region is characteristic of the N-H stretching vibrations of the hydrazide moiety (-NHNH₂). The strong absorption at approximately 1640 cm⁻¹ is assigned to the carbonyl (C=O) stretching vibration, often referred to as the Amide I band. The presence of a medium intensity peak around 1530 cm⁻¹ (Amide II band) is due to N-H bending vibrations. Aromatic C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ region, while the characteristic aromatic C=C stretching absorptions appear around 1600 cm⁻¹ and 1470 cm⁻¹. Finally, a strong band around 750 cm⁻¹ is indicative of the C-Cl stretching vibration.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples.[1][2]

Caption: Workflow for FTIR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Data Summary (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 170/172 | Moderate | [M]⁺ (Molecular ion) |

| 139/141 | High | [M - NHNH₂]⁺ |

| 111 | High | [C₆H₄Cl]⁺ |

| 75 | Moderate | [C₆H₃]⁺ |

Note: The presence of chlorine results in characteristic isotopic peaks (M and M+2 in an approximate 3:1 ratio).

Interpretation of the Mass Spectrum

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 170, with a characteristic M+2 isotopic peak at m/z 172 due to the presence of the ³⁷Cl isotope.[3] The base peak is often observed at m/z 139 (and its M+2 isotope at m/z 141), which corresponds to the loss of the hydrazinyl group (-NHNH₂), forming the stable 2-chlorobenzoyl cation.[4] Further fragmentation can lead to the loss of carbon monoxide from the benzoyl cation, resulting in the 2-chlorophenyl cation at m/z 111. Subsequent loss of chlorine can lead to the benzyne fragment at m/z 75.[5]

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocol: GC-MS with Electron Ionization

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for the analysis of volatile and semi-volatile organic compounds.[6][7]

Sources

- 1. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]

- 2. shimadzu.com [shimadzu.com]

- 3. 2-Chlorobenzoic acid hydrazide [webbook.nist.gov]

- 4. This compound | C7H7ClN2O | CID 79883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. What are the common ionization methods for GC/MS [scioninstruments.com]

- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

A Technical Guide to the Physical and Chemical Stability of 2-Chlorobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical appearance and chemical stability of 2-Chlorobenzohydrazide (C₇H₇ClN₂O), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding these properties is critical for ensuring the quality, efficacy, and safety of downstream products. This document synthesizes available data and provides field-proven insights into the evaluation of this compound's stability profile.

Physical Properties and Appearance

This compound is a synthetic organic compound characterized by a chlorobenzene ring linked to a hydrazide functional group. Its physical appearance is a crucial initial indicator of purity and integrity.

1.1. Macroscopic Appearance

Under standard laboratory conditions, this compound typically presents as a white to light cream or slightly beige crystalline powder . Any significant deviation from this appearance, such as discoloration (e.g., yellowing or browning), clumping, or the presence of visible impurities, may indicate degradation or contamination and warrants further investigation.

1.2. Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The melting point is a sharp and reliable indicator of purity. A broad melting range or a value significantly lower than the established range can suggest the presence of impurities or degradation products.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇ClN₂O | [1] |

| Molecular Weight | 170.59 g/mol | [1] |

| Appearance | White to light cream/beige crystalline powder | [2] |

| Melting Point | 113-119 °C | [2] |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like ethanol, methanol, and DMSO. | [2] |

Chemical Stability and Degradation Pathways

The chemical stability of this compound is paramount for its successful application in synthesis and for ensuring the stability of formulated products. The hydrazide functional group and the chloro-substituted benzene ring are the primary sites of potential degradation. Based on the chemical nature of these moieties, the following degradation pathways are of primary concern.

2.1. Hydrolytic Stability

The hydrazide linkage in this compound is susceptible to hydrolysis, which would lead to the formation of 2-chlorobenzoic acid and hydrazine. The rate of this degradation pathway is highly dependent on the pH of the environment.

-

Scientific Rationale: In acidic conditions, the carbonyl oxygen of the hydrazide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Conversely, under basic conditions, the hydrazide nitrogen can be deprotonated, which can also influence the reaction kinetics. Studies on related hydrazide compounds have shown that stability generally increases as the pH approaches neutrality. For instance, research on hydrazide-based glycoconjugates demonstrated increased stability near neutral pH.

2.2. Thermal Stability

Thermal decomposition is a critical stability parameter, especially for compounds that may be subjected to heating during synthesis or formulation processes.

-

Expert Insight: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the gold-standard techniques for evaluating thermal stability. TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition. DSC measures the heat flow into or out of a sample as it is heated, revealing endothermic (melting) and exothermic (decomposition) events. For a crystalline solid like this compound, the DSC thermogram would be expected to show a sharp endotherm corresponding to its melting point, followed by an exothermic event at a higher temperature indicating decomposition. The onset temperature of this exotherm is a key indicator of its thermal stability. While specific TGA/DSC data for this compound is not publicly available, studies on substituted benzohydrazides show that decomposition generally occurs at temperatures significantly above their melting points.[3]

2.3. Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation of organic molecules. The aromatic ring and the hydrazide group in this compound are potential chromophores that can absorb UV light and initiate degradation.

-

Causality Explained: The likely photodegradation pathway involves the cleavage of the N-N bond in the hydrazide moiety or reactions involving the chloro-substituent on the benzene ring. Studies on the photodegradation of 2-chlorobenzoic acid have shown that it can be degraded under UV light in the presence of a photocatalyst.[4] Therefore, it is crucial to protect this compound from light to prevent the formation of photoproducts.

2.4. Oxidative Stability

The hydrazide functional group can be susceptible to oxidation, potentially leading to the formation of various byproducts. Strong oxidizing agents should be avoided in the presence of this compound.

Recommended Storage and Handling

Based on the stability profile, the following storage and handling conditions are recommended to maintain the integrity of this compound:

-

Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize oxidative degradation.

-

Handling: Handle in a well-ventilated area, avoiding the generation of dust. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradation products and for developing stability-indicating analytical methods.

4.1. Stability-Indicating HPLC Method Development

A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study. This method must be able to separate the parent compound from all potential degradation products.

Protocol: Development of a Stability-Indicating RP-HPLC Method

-

Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase Screening:

-

Mobile Phase A: 0.1% Phosphoric acid in water.

-

Mobile Phase B: Acetonitrile.

-

Begin with a gradient elution from a high aqueous composition to a high organic composition to elute all components.

-

-

Detection: Use a UV detector set at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectroscopy). A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Optimization: Adjust the gradient slope, flow rate, and column temperature to achieve optimal separation of the parent peak from any degradation peaks generated during forced degradation studies.

-

Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5]

4.2. Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of the compound to identify its likely degradation products and pathways.

Protocol: Forced Degradation of this compound

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60 °C for a specified period.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid powder to dry heat at a temperature below its melting point (e.g., 80 °C).

-

Photodegradation: Expose the solution and solid powder to UV light (e.g., 254 nm) and visible light in a photostability chamber.

-

-

Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. Analyze the samples using the validated stability-indicating HPLC method.

-

Peak Identification: For any significant degradation products, use techniques such as LC-MS/MS to determine their molecular weights and fragmentation patterns to aid in structure elucidation.

4.3. Thermal Analysis

Protocol: TGA/DSC Analysis of this compound

-

Instrumentation: Use a simultaneous thermal analyzer (STA) capable of performing both TGA and DSC.

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan.

-

TGA Method: Heat the sample from ambient temperature to a temperature well above its expected decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

DSC Method: Use the same heating program as for TGA to obtain the DSC thermogram.

-

Data Analysis: Determine the onset of decomposition from the TGA curve and the melting point and any exothermic decomposition events from the DSC curve.

Visualization of Workflows

Diagram: Forced Degradation Workflow

Caption: Workflow for forced degradation studies of this compound.

Conclusion

While specific, publicly available stability data for this compound is limited, a comprehensive understanding of its stability can be inferred from its chemical structure and the behavior of related compounds. It is a crystalline solid that is likely most stable under neutral, dark, and anhydrous conditions. Hydrolysis, photodegradation, and thermal decomposition are the primary degradation pathways of concern. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to thoroughly evaluate the stability of this compound, ensuring its quality and suitability for its intended applications.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]

-

MDPI. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Retrieved from [Link]

-

PubMed. (2021). Study of the photodegradation of 2-chlorobenzoic acid by TiO2 and the effects of eutrophicated water on the reaction. Retrieved from [Link]

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

-

International Journal of Applied Biology and Pharmaceutical Technology. (n.d.). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos. Retrieved from [Link]

Sources

- 1. This compound | C7H7ClN2O | CID 79883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. mdpi.com [mdpi.com]

- 4. Study of the photodegradation of 2-chlorobenzoic acid by TiO2 and the effects of eutrophicated water on the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]

The Versatile Scaffold: A Technical Guide to the Biological Activities of Benzohydrazide Derivatives

Abstract

Benzohydrazide derivatives represent a versatile and privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this important class of compounds. We will traverse the synthetic landscape, delve into the mechanistic underpinnings of their diverse pharmacological effects—including antimicrobial, anticancer, antitubercular, and anticonvulsant properties—and explore the critical structure-activity relationships that govern their potency and selectivity. This guide is designed to be a functional tool, integrating field-proven insights with detailed experimental protocols and data presentation to empower the rational design and development of next-generation benzohydrazide-based therapeutics.

Introduction: The Benzohydrazide Core - A Foundation for Diverse Bioactivity

The benzohydrazide moiety (C₇H₈N₂O) is a unique structural motif that has captured the attention of medicinal chemists for decades.[1] Its inherent chemical properties, including the ability to act as a hydrogen bond donor and acceptor, and the reactive nature of the hydrazide group, make it an ideal starting point for the synthesis of large and diverse chemical libraries.[1][2] The ease of derivatization, often through condensation reactions with aldehydes or ketones to form hydrazones, allows for systematic structural modifications to fine-tune pharmacological activity.[3][4] This has led to the discovery of benzohydrazide derivatives with a wide spectrum of therapeutic potential, including but not limited to, antimicrobial, anticancer, antitubercular, anti-inflammatory, and anticonvulsant activities.[3][4][5]

This guide will systematically explore these key biological activities, providing a detailed examination of the underlying mechanisms, the experimental methodologies used for their evaluation, and the structure-activity relationships (SAR) that drive potency.

Synthetic Strategies: Accessing Chemical Diversity

The versatility of the benzohydrazide scaffold begins with its accessible synthesis. The most common and straightforward method involves the condensation of a substituted benzoic acid or its ester derivative with hydrazine hydrate.[1] Variations of this core synthesis allow for the introduction of a wide array of functional groups on the aromatic ring, which is a critical first step in exploring the chemical space for biological activity.

General Synthesis of Benzohydrazide Derivatives (Schiff Bases)

A prevalent and efficient method for creating a diverse library of benzohydrazide derivatives is through the formation of Schiff bases (azomethines) by reacting a benzohydrazide with various aromatic or heteroaromatic aldehydes.[3] This reaction is typically acid-catalyzed and proceeds with high yields.[3]

Experimental Protocol: Synthesis of (E)-4-chloro-N'-(thiophen-2-ylmethylene)benzohydrazide [3]

-

Reactant Preparation: Dissolve 0.176 g (0.001 mol) of 4-chlorobenzohydrazide in 10 mL of an aqueous solution. In a separate flask, dissolve 0.112 g (0.001 mol) of thiophene-2-carbaldehyde in 5 mL of ethanol.

-

Reaction Initiation: Add the ethanolic solution of thiophene-2-carbaldehyde to the aqueous solution of 4-chlorobenzohydrazide.

-

Catalysis: Place the reaction mixture on a magnetic stirrer and stir vigorously for 5 minutes at room temperature. Add a few drops of concentrated hydrochloric acid to catalyze the reaction.

-

Product Formation and Isolation: Continue stirring. The formation of a solid precipitate indicates product formation. Filter the obtained product.

-

Purification: Wash the filtered solid with petroleum ether (40-60°C) to remove unreacted aldehyde. Dry the product under vacuum.

-

Recrystallization: Recrystallize the dried solid from ethanol to obtain the pure compound.

-

Characterization: Characterize the final product using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its structure.[3]

Diagram: General Synthesis of Benzohydrazide Schiff Bases

Caption: A schematic workflow for the synthesis of benzohydrazide Schiff bases.

Antimicrobial Activity: A Broad Spectrum of Defense

Benzohydrazide derivatives have consistently demonstrated significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4][5] The azomethine group (-C=N-) present in many of these derivatives is often cited as a key pharmacophore for their antimicrobial effects.[3][4]

Antibacterial and Antifungal Efficacy

The antimicrobial activity of synthesized benzohydrazide derivatives is typically evaluated using standard methods such as the agar well diffusion method or broth microdilution to determine the minimum inhibitory concentration (MIC).[3][5]

| Compound ID | Target Organism | Activity (pMIC) | Reference Drug | Reference Drug Activity (pMIC) | Reference |

| S3 | E. coli (Gram-) | 15 | Gentamycin | 13 | [3] |

| S3 | S. aureus (Gram+) | >14 | Gentamycin | 13 | [3] |

| S3 * | A. niger (Fungus) | >14 | Gentamycin | 13 | [3] |

| T1 | S. aureus (Gram+) | Good | Erythromycin | - | [5] |

| T1 | E. coli (Gram-) | Moderate | Gentamycin | - | [5] |

*S3: (E)-4-chloro-N'-(thiophen-2-ylmethylene)benzohydrazide **T1: (E)-4-methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide

The data clearly indicates that specific substitutions on the benzohydrazide scaffold can lead to potent antimicrobial agents, with some derivatives exceeding the activity of standard reference drugs.[3] For instance, the thiophene moiety in compound S3 appears to significantly contribute to its broad-spectrum activity.[3]

Antitubercular Activity: Targeting Mycobacterium tuberculosis

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of novel therapeutics.[6] Benzohydrazide derivatives have shown significant promise as antitubercular agents.[4][6][7] A key target for many of these compounds is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial cell wall synthesis pathway.[8]

Molecular docking studies are frequently employed to predict the binding interactions of benzohydrazide derivatives with the active site of InhA, providing a rational basis for their mechanism of action and guiding further optimization.[6] Some derivatives have been shown to inhibit the growth of Mycobacterium tuberculosis H37Rv strain by over 99%.[6] The mechanism of action for some fluorinated benzohydrazides involves the alteration of tryptophan biosynthesis, another essential pathway for the bacterium's survival.[7]

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. viva-technology.org [viva-technology.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. 6-Fluorophenylbenzohydrazides inhibit Mycobacterium tuberculosis growth through alteration of tryptophan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Medicinal Chemistry Applications of 2-Chlorobenzohydrazide: A Versatile Scaffold for Drug Discovery

Executive Summary

In the landscape of modern drug discovery, the identification of "privileged scaffolds"—molecular frameworks capable of binding to multiple biological targets—is of paramount importance.[1][2] The hydrazide-hydrazone motif (-CONH-N=CH-) represents one such scaffold, renowned for its synthetic accessibility and the broad spectrum of biological activities its derivatives possess.[3][4] This technical guide focuses on 2-Chlorobenzohydrazide, a key intermediate that serves as a foundational building block for synthesizing diverse libraries of bioactive compounds. We will delve into its synthesis, explore its pivotal role as a reactive intermediate, and provide an in-depth analysis of its potential applications in developing novel antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both high-level strategic insights and detailed experimental protocols to leverage the full potential of this valuable chemical entity.

The Hydrazide Moiety: A Cornerstone in Medicinal Chemistry

The hydrazide functional group is a versatile and highly reactive synthon that has been instrumental in the development of numerous therapeutic agents.[4] Its significance was cemented with the discovery of Isonicotinic acid hydrazide (Isoniazid), a frontline treatment for tuberculosis, which highlighted the potential of this chemical class.[5][6]

The power of the hydrazide group lies in its dual nature:

-

Hydrogen Bonding Capability: The -CONHNH2 group possesses both hydrogen bond donors (N-H) and acceptors (C=O), enabling strong and specific interactions with biological targets such as enzymes and receptors.

-

Synthetic Handle: The terminal amine is a potent nucleophile, readily undergoing condensation reactions with aldehydes and ketones to form stable hydrazone derivatives. This straightforward reaction provides a powerful tool for generating vast chemical diversity from a single hydrazide precursor, allowing for systematic exploration of structure-activity relationships (SAR).[4][5]

Because of these features, the hydrazide core is a cornerstone for building libraries of compounds aimed at a wide array of therapeutic targets.[1]

This compound: Synthesis and Physicochemical Profile

This compound (C₇H₇ClN₂O) is an organic compound that serves as the primary subject of this guide.[7][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₂O | [8][9] |

| Molecular Weight | 170.60 g/mol | [9] |

| CAS Number | 5814-05-1 | [8][9] |

| Appearance | Light cream solid | [7] |

| IUPAC Name | This compound | [8] |

Rationale for Synthesis

The most common and efficient laboratory-scale synthesis involves the hydrazinolysis of a 2-chlorobenzoic acid ester. The choice of an ester (e.g., methyl 2-chlorobenzoate) as the penultimate intermediate is strategic. Esters are generally more reactive towards nucleophilic acyl substitution by hydrazine than the parent carboxylic acid, leading to higher yields and cleaner reactions under milder conditions. The reaction proceeds by the nucleophilic attack of hydrazine hydrate on the electrophilic carbonyl carbon of the ester, followed by the elimination of an alcohol molecule (methanol in this case).[6]

Synthetic Workflow

Caption: Synthesis of this compound.

Core Application: A Scaffold for Hydrazone Synthesis

The primary utility of this compound in medicinal chemistry is its role as a precursor for a vast array of N-acylhydrazones. The condensation reaction between the hydrazide and an aldehyde or ketone is a robust and high-yielding transformation, forming a stable azomethine (-N=CH-) linkage.[3] This allows for the facile introduction of a wide variety of substituents (R¹ and R²), enabling fine-tuning of steric, electronic, and lipophilic properties to optimize biological activity.

Caption: Proposed antimicrobial mechanism of action.

-

Quantitative Data: Studies have consistently shown potent activity, particularly against E. coli.

Table 2: Antimicrobial Activity of Selected 2-Chlorobenzoic Acid Derivatives

| Compound | Target Organism | Activity (pMIC, µM/ml) | Reference |

| Schiff's Base 6 | Escherichia coli | 2.27 | [10] |

| Schiff's Base 6 | Staphylococcus aureus | 1.91 | [10] |

| Norfloxacin (Standard) | Escherichia coli | 2.61 | [10] |

Anti-inflammatory Agents

Chronic inflammation is a hallmark of many diseases. Hydrazone derivatives have shown promising anti-inflammatory properties, often with reduced ulcerogenic side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). [11][12]

-

Mechanism of Action: The primary mechanism is believed to be the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator in the inflammatory pathway. [3][13]By blocking COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory signaling molecules.

Table 3: Anti-inflammatory Profile of a Salicylaldehyde 2-Chlorobenzoyl Hydrazone

| Compound | Assay | Result | Reference |

| H2LASSBio-466 | Zymosan-induced peritonitis | Inhibition comparable or superior to indomethacin | [14] |

| H2LASSBio-466 | Acetic acid-induced writhing | Significant inhibition | [14] |

Anticonvulsant Agents

The hydrazone scaffold (-CO-NH-N=CH-) is a well-established pharmacophore for anticonvulsant activity. [15]Numerous derivatives have been synthesized and evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazol (scPTZ) induced seizure tests. [16][17]Structural modifications to the aldehyde- or ketone-derived portion of the molecule allow for tuning of efficacy and reduction of neurotoxicity. [15][16]Some derivatives have shown potency greater than the standard drug phenytoin in these models. [16]

Anticancer Agents

Emerging research has identified this compound and its derivatives as a promising scaffold for the development of novel anti-cancer agents. [7]Their antitumor activity is often multifaceted, targeting several hallmarks of cancer. [2]

-

Mechanisms of Action:

-

Induction of Apoptosis: The compounds can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. [2][18] * Cell Cycle Arrest: They can halt the proliferation of cancer cells by inducing arrest at the G0/G1 or G2/M phases of the cell cycle. [2][18] * Modulation of Signaling Pathways: Phenothiazine derivatives, which share structural motifs, are known to interfere with critical cancer-promoting pathways like PI3K/Akt/mTOR and MAPK/ERK. [2][18] Table 4: Antiproliferative Activity of a 2,4-Dihydroxybenzhydrazide Derivative

-

| Compound | Cancer Cell Line | IC₅₀ Value (µM) | Reference |

| N-[(2-bromophenyl)methylidene]-2,4-dihydroxybenzhydrazide | H1563 (Lung) | 101.14 | [19] |

| N-[(2-bromophenyl)methylidene]-2,4-dihydroxybenzhydrazide | LN-229 (Glioblastoma) | 156.77 | [19] |

Experimental Protocols

The following protocols are provided as a validated starting point for researchers. All handling of chemicals should be performed in a fume hood with appropriate personal protective equipment, as this compound is a skin and eye irritant. [8]

Protocol 1: General Synthesis of a 2-Chlorobenzoyl Hydrazone Derivative

Objective: To synthesize a hydrazone derivative via condensation of this compound with a substituted benzaldehyde.

Materials:

-

This compound (1.0 eq)

-

Substituted Benzaldehyde (e.g., 4-nitrobenzaldehyde) (1.0 eq)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Buchner funnel and filter paper

Procedure:

-

Dissolve this compound (1.0 eq) in a minimal amount of hot absolute ethanol in a round-bottom flask.

-

In a separate beaker, dissolve the substituted benzaldehyde (1.0 eq) in absolute ethanol.

-

Add the aldehyde solution to the stirring hydrazide solution.

-

Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

-

Attach a condenser and reflux the mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form.

-

If no precipitate forms, cool the flask in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified product in a vacuum oven.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, Mass Spectrometry).

Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a synthesized compound against a bacterial strain (e.g., E. coli).

Materials:

-

Synthesized hydrazone compound

-

Bacterial strain (e.g., E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

-

Incubator at 37°C

Procedure:

-

Prepare a stock solution of the test compound in DMSO (e.g., 1280 µg/mL).

-

Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.

-

Add 100 µL of the stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

-

Dilute the standardized bacterial inoculum in MHB so that when 50 µL is added to each well, the final concentration will be approximately 5 x 10⁵ CFU/mL.

-

Inoculate wells 1 through 11 with 50 µL of the diluted bacterial suspension. Add 50 µL of sterile MHB to well 12.

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Conclusion and Future Perspectives

This compound is a synthetically tractable and highly valuable scaffold in medicinal chemistry. Its ability to serve as a platform for generating large, diverse libraries of hydrazone derivatives has led to the discovery of compounds with potent antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities. The consistent findings across multiple therapeutic areas underscore its status as a privileged starting point for drug discovery programs.

Future research should focus on:

-

Mechanism Deconvolution: Elucidating the precise molecular targets for compounds showing promising activity in phenotypic screens.

-

ADMET Profiling: Optimizing lead compounds to improve their absorption, distribution, metabolism, excretion, and toxicity profiles.

-

Scaffold Hopping and Bioisosteric Replacement: Modifying the 2-chlorobenzoyl core to discover novel intellectual property and potentially improved pharmacological properties. * Development of Multi-Target Ligands: Leveraging the scaffold's versatility to design single molecules that can modulate multiple targets, a promising strategy for complex diseases like cancer and neuroinflammation.

By combining rational design with high-throughput synthesis and screening, the this compound scaffold will undoubtedly continue to yield novel and potent therapeutic candidates.

References

-

Pandey, J., et al. (2010). Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. Bioorganic & Medicinal Chemistry Letters, 20(21), 6338-6342. [Link]

-

Pandey, J., et al. (2010). Benzylidene/2-chlorobenzylidene hydrazides: synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. European Journal of Medicinal Chemistry, 45(11), 5194-5199. [Link]

-

Kumar, R., et al. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Drug Research, 64(4), 208-213. [Link]

-

Perez-Rebolledo, A., et al. (2017). Analgesic and Anti-Inflammatory Activities of Salicylaldehyde 2-Chlorobenzoyl Hydrazone (H2LASSBio-466), Salicylaldehyde 4-Chlorobenzoyl Hydrazone (H2LASSBio-1064) and Their Zinc(II) Complexes. Molecules, 22(10), 1639. [Link]

-